molecular formula C62H52N4O4 B15079290 Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate

Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate

Cat. No.: B15079290
M. Wt: 917.1 g/mol
InChI Key: BWWHHUZFPMKGDT-ULDVOPSXSA-N
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Description

Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is a complex organic compound that features a unique structure combining indole and tritylamino groups with a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate typically involves multiple steps, starting with the preparation of the indole derivative and the tritylamino group. The key steps include:

    Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with reagents such as aniline and acetic acid under acidic conditions to form the indole ring.

    Introduction of the Tritylamino Group: The tritylamino group is introduced through a reaction with trityl chloride in the presence of a base such as pyridine.

    Coupling with Butenedioate: The final step involves the coupling of the indole-tritylamino intermediate with butenedioic acid or its derivatives under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate involves its interaction with specific molecular targets and pathways. The indole and tritylamino groups may interact with enzymes or receptors, modulating their activity. The butenedioate moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: An organic compound with similar ester functionalities.

    2-Butenedioic acid derivatives: Compounds with similar butenedioate moieties.

Uniqueness

Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is unique due to its combination of indole, tritylamino, and butenedioate groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C62H52N4O4

Molecular Weight

917.1 g/mol

IUPAC Name

bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] (E)-but-2-enedioate

InChI

InChI=1S/C62H52N4O4/c67-59(69-53-31-33-57-55(41-53)45(43-63-57)37-39-65-61(47-19-7-1-8-20-47,48-21-9-2-10-22-48)49-23-11-3-12-24-49)35-36-60(68)70-54-32-34-58-56(42-54)46(44-64-58)38-40-66-62(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-36,41-44,63-66H,37-40H2/b36-35+

InChI Key

BWWHHUZFPMKGDT-ULDVOPSXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)/C=C/C(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C=CC(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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